Fmoc-Thr(tBu)-OH Fmoc-Thr(tBu)-OH
Brand Name: Vulcanchem
CAS No.: 71989-35-0
VCID: VC21540178
InChI: InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1
SMILES: Array
Molecular Formula: C23H27NO5
Molecular Weight: 397.5 g/mol

Fmoc-Thr(tBu)-OH

CAS No.: 71989-35-0

Cat. No.: VC21540178

Molecular Formula: C23H27NO5

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Thr(tBu)-OH - 71989-35-0

Specification

CAS No. 71989-35-0
Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
IUPAC Name (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Standard InChI InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1
Standard InChI Key LZOLWEQBVPVDPR-VLIAUNLRSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Canonical SMILES CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C

Introduction

Chemical Identity and Structure

Fmoc-Thr(tBu)-OH, chemically known as (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid, possesses a well-defined structure crucial for its application in peptide chemistry. The compound features a fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino function and a tert-butyl (tBu) group protecting the β-hydroxyl side chain of threonine .

Basic Chemical Information

PropertyValueReference
Chemical FormulaC23H27NO5
Molecular Weight397.5 g/mol
CAS Number71989-35-0
IUPAC Name(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Common SynonymsFmoc-O-tert-butyl-L-threonine, Fmoc-Thr(t-Bu)-OH, N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine
Creation Date2005-07-19 (PubChem entry)
Modification Date2025-04-05 (PubChem entry)

Structural Features

The compound's structure consists of three primary functional components that define its reactivity and utility in peptide synthesis:

  • The Fmoc protecting group: A base-labile protecting group that shields the α-amino function during coupling reactions

  • The threonine backbone: Provides the core amino acid structure with its characteristic stereochemistry

  • The tert-butyl protecting group: An acid-labile group that protects the hydroxyl side chain during peptide synthesis

The stereochemistry of the compound is critical, with the threonine portion maintaining the L-configuration (2S,3R) essential for incorporation into naturally-occurring peptides and proteins .

Physical and Chemical Properties

Understanding the physicochemical properties of Fmoc-Thr(tBu)-OH is essential for optimizing its application in peptide synthesis protocols and ensuring proper handling during research applications.

Physical Characteristics

Fmoc-Thr(tBu)-OH typically appears as a white to off-white powder at room temperature. Its physical state makes it easily manageable in laboratory settings, although proper storage conditions are necessary to maintain its integrity over time .

Solubility Profile

SolventSolubilityReference
DMSO≥55.2 mg/mL
Ethanol≥24.85 mg/mL
WaterInsoluble
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
AcetoneSoluble
DMFClearly soluble (25 mmole in 50 mL)

This solubility profile makes Fmoc-Thr(tBu)-OH highly compatible with common organic solvents used in peptide synthesis, while its insolubility in water aligns with its protected, more lipophilic nature compared to unprotected threonine .

Chemical Reactivity

The chemical reactivity of Fmoc-Thr(tBu)-OH is primarily defined by its protecting groups:

  • The Fmoc group is selectively removable under basic conditions, typically using 20% piperidine in DMF, without affecting the tert-butyl protecting group.

  • The tert-butyl group remains stable during Fmoc deprotection but can be removed under acidic conditions, typically with trifluoroacetic acid (TFA) .

  • The carboxylic acid function remains available for peptide bond formation through coupling reagents such as HBTU, PyOxim, or DIC/HOBt systems .

This orthogonal protection scheme makes Fmoc-Thr(tBu)-OH particularly valuable in sequential peptide synthesis strategies .

Synthesis Methods

Several methodologies exist for the synthesis of Fmoc-Thr(tBu)-OH, each with specific advantages depending on scale, available resources, and desired purity.

Traditional Synthesis Approach

The traditional synthesis of Fmoc-Thr(tBu)-OH typically involves the following steps:

  • Protection of the hydroxyl group of L-threonine using tert-butylation reagents (often isobutene in the presence of an acid catalyst)

  • Introduction of the Fmoc group to the amino function using Fmoc-OSu or Fmoc-Cl under basic conditions

  • Purification steps including crystallization and/or chromatography

Patent-Protected Synthesis Methods

A detailed synthesis method described in patent literature outlines a procedure for converting Fmoc-Thr(tBu)-OH to Fmoc-O-tert-butyl-L-threoninol, which follows these key steps:

  • L-threonine reacts with thionyl chloride to form L-threonine methyl ester hydrochloride

  • This intermediate reacts with benzyl chloroformate under basic conditions to produce Z-Thr-OMe

  • The protected intermediate undergoes reaction with isobutene in dichloromethane and concentrated sulfuric acid

  • Saponification in acetone/water yields Z-Thr(tBu)-OH

  • Reduction using sodium borohydride in tetrahydrofuran produces Z-Thr(tBu)-ol

  • Hydrogenation yields H-Thr(tBu)-ol

  • Reaction with N-(9-fluorenylmethoxycarbonyloxy)succinimide produces the final product

Synthesis Optimization

Research has focused on optimizing the synthesis conditions to improve yield and purity. Key optimizations include:

ParameterOptimized ConditionResultReference
Reduction TemperatureBelow 0°CImproved yield (78.5-85.3%)
Solvent SystemTetrahydrofuran for reductionBetter control of reaction
Reagent ConcentrationSodium borohydride (3-5 mol/L)Optimal reduction conditions
Purification MethodCrystallization with petroleum etherHPLC purity >99%

These optimizations address common challenges in the synthesis, particularly the temperature sensitivity of the reduction step and the potential for Fmoc group decomposition during processing .

Applications in Peptide Synthesis

Fmoc-Thr(tBu)-OH serves as a fundamental building block in modern peptide synthesis, particularly in solid-phase methodologies that rely on orthogonal protection strategies.

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound plays a pivotal role in Fmoc-based SPPS, where it enables the incorporation of threonine residues while maintaining appropriate protection of the side-chain hydroxyl group. This protection is crucial because unprotected hydroxyl groups can lead to side reactions during activation and coupling steps .

In a typical SPPS protocol using Fmoc-Thr(tBu)-OH:

  • The compound is activated using coupling reagents such as HCTU, HBTU, or PyOxim

  • The activated species reacts with the N-terminus of the growing peptide chain on the solid support

  • The Fmoc group is removed using piperidine in DMF, exposing a new N-terminus for subsequent coupling

  • The tert-butyl group remains intact throughout the synthesis until final cleavage with TFA

Comparison with Other Protection Strategies

Protection StrategyAdvantagesLimitationsReference
Fmoc/tBu (Fmoc-Thr(tBu)-OH)Mild deprotection conditions, orthogonal protection, high compatibility with sensitive sequencesSlightly lower coupling efficiency with sterically hindered sequences
Boc/BzlHigher coupling efficiency with difficult sequencesRequires harsh HF cleavage, repeated TFA treatments
Fmoc-Thr(Trt)-OHUseful for specialized applications requiring trityl deprotectionLess stable during standard SPPS conditions

Case Study: Insulin Synthesis

A comprehensive study exploring Fmoc chemistry SPPS for insulin synthesis demonstrated the utility of protected threonine derivatives in complex peptide assembly. The research focused on three approaches:

  • Stepwise Fmoc chemistry SPPS

  • A hybrid method using maximally-protected peptide segments

  • Native chemical ligation using peptide-thioester segments

The study utilized specially designed orthogonally protected building blocks with protection schemes compatible with Fmoc chemistry. Although the direct stepwise synthesis proved challenging due to the length and complexity of insulin, the study demonstrated the utility of Fmoc-protected amino acids, including threonine derivatives, in constructing complex peptides .

Analytical Characterization

Quality control and analytical characterization of Fmoc-Thr(tBu)-OH are essential for ensuring its purity and suitability for peptide synthesis applications.

Analytical MethodParameter MeasuredTypical SpecificationReference
HPLCChemical Purity≥99.0% (area/area)
Optical RotationEnantiomeric Purity≥99.7% (area/area)
IR SpectroscopyStructural IdentityPasses test
TLCChemical Purity≥98%
Karl Fischer TitrationWater Content≤2.0%
Headspace GCEthyl Acetate Content≤0.5%
Ion ChromatographyAcetate Content≤0.02%

Common Impurities

Typical impurities monitored in commercial Fmoc-Thr(tBu)-OH include:

  • Fmoc-β-Ala-OH: ≤0.1% (area/area)

  • Fmoc-β-Ala-Thr(tBu)-OH: ≤0.1% (area/area)

  • Fmoc-Thr(tBu)-Thr(tBu)-OH: ≤0.1% (area/area)

  • Fmoc-Thr-OH: ≤0.1% (area/area)

  • Free amino acids: ≤0.2%

These strict purity requirements ensure that the compound performs optimally in peptide synthesis applications, minimizing side reactions and maximizing coupling efficiency .

Research Applications and Findings

Beyond its standard use in peptide synthesis, Fmoc-Thr(tBu)-OH has been utilized in diverse research applications, demonstrating its versatility and importance in biochemical research.

Therapeutic Peptide Development

Research has demonstrated the utility of peptides synthesized using Fmoc-Thr(tBu)-OH in developing therapeutic agents. These peptides exhibit enhanced stability and bioactivity, making them suitable candidates for drug development. The proper incorporation of threonine residues, facilitated by the use of Fmoc-Thr(tBu)-OH, has been shown to be critical for maintaining the biological activity of the resulting peptides.

Advanced Synthesis Applications

Research AreaKey FindingsReference
N-methylated amino acid synthesisFmoc-Thr(tBu)-OH serves as an effective substrate in the synthesis of N-methylated amino acids using 2-CTC resin as a temporary protecting group
Self-assembled peptide structuresThe compound influences self-assembly and structural morphology of peptidic materials relevant to material science applications
Cysteine-containing peptidesFmoc-Thr(tBu)-OH has been utilized in the solid-phase synthesis of C-terminus cysteine peptide acids, significant for drug design and biochemical studies
Stereoselective synthesisThe compound contributes to the stereoselective synthesis of benzoxazinothiadiazepinone derivatives with potential applications in medicinal chemistry

Specialized Synthetic Methods

A notable application involves the "N-acylurea approach" to thioester synthesis, which uses protected derivatives in Fmoc-SPPS. Research has shown that orthogonal protection strategies, similar to those utilized with Fmoc-Thr(tBu)-OH, can eliminate side products in the synthesis of difficult peptide sequences, particularly those rich in glycine .

Another study demonstrated that while some amino acids couple inefficiently under standard conditions, Fmoc-Thr(tBu)-OH showed complete coupling, highlighting its favorable reactivity profile even with challenging synthetic targets .

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